molecular formula C10H8N2O2 B1299118 2-Methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

2-Methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

Cat. No.: B1299118
M. Wt: 188.18 g/mol
InChI Key: MONMGLBZOWLFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is a heterocyclic compound that features both an oxazolone ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one typically involves the condensation of 2-methyl-4-oxazolone with 3-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the oxazolone ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridine or oxazolone rings.

Scientific Research Applications

2-Methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound may be used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-(2-pyridinylmethylene)-5(4H)-oxazolone
  • 2-methyl-4-(4-pyridinylmethylene)-5(4H)-oxazolone
  • 2-methyl-4-(3-pyridinylmethylene)-5(4H)-thiazolone

Uniqueness

2-Methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and binding properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-12-9(10(13)14-7)5-8-3-2-4-11-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMGLBZOWLFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CN=CC=C2)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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